molecular formula C24H22N4O2 B14940912 4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B14940912
M. Wt: 398.5 g/mol
InChI Key: ZFNNYZTXVSUGCL-UHFFFAOYSA-N
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Description

4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired pyrazoloquinoline core structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives, such as:

Uniqueness

Its methoxyphenyl and amino groups, along with the pyrazoloquinoline core, provide a versatile scaffold for further functionalization and optimization for specific applications .

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

4-amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C24H22N4O2/c1-14-21-23(25)22-19(26-24(21)28(27-14)17-8-4-3-5-9-17)12-16(13-20(22)29)15-7-6-10-18(11-15)30-2/h3-11,16H,12-13H2,1-2H3,(H2,25,26)

InChI Key

ZFNNYZTXVSUGCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC(=CC=C4)OC)C(=C12)N)C5=CC=CC=C5

Origin of Product

United States

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